(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, a fluorophenyl group, a piperazine ring, and a methoxybenzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The cyano group is then added through a nucleophilic substitution reaction. Finally, the methoxybenzyl group is introduced via a coupling reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide
- (E)-2-cyano-3-(4-(4-bromophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide
- (E)-2-cyano-3-(4-(4-methylphenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide
Uniqueness
Compared to similar compounds, (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, increase its lipophilicity, and improve its ability to interact with biological targets.
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-29-21-8-2-17(3-9-21)15-25-22(28)18(14-24)16-26-10-12-27(13-11-26)20-6-4-19(23)5-7-20/h2-9,16H,10-13,15H2,1H3,(H,25,28)/b18-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKNZFWANWZDP-FBMGVBCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.